Kompleks 50

Description

Contextualization within Chemical Nomenclature and Research

The term also appears in languages where "kompleks" translates to "complex." In these instances, "50" might refer to a concentration, such as a 50 ppm solution of a complex compound, or a percentage in a product formulation. uin-malang.ac.idlazada.co.id For example, a fungicide product is described as containing "Prokloraz mangan klorida kompleks 50%," indicating the concentration of the active ingredient complex. lazada.co.id Similarly, the term is found in relation to vitamin supplements, such as "Vitamin B-Kompleks 50," where "50" likely refers to the dosage of the B-complex vitamins. iherb.com These examples highlight that "this compound" is often part of a product name or description rather than the name of a discrete chemical entity.

Classification within Relevant Chemical Compound Families

Due to the lack of a single, defined structure for "this compound," it cannot be definitively classified into one chemical family. The classification depends entirely on the specific context:

Coordination Complexes: In many scientific papers where "this compound" is mentioned, it refers to a coordination complex. uwb.edu.plprz.edu.pl For example, research on olefin metathesis catalysts has labeled a specific ruthenium-based coordination complex as "this compound." uwb.edu.pl Another study on catalysts for epoxide reactions also uses this designation for a particular aluminum-containing complex. prz.edu.pl In a different research context, a copper complex with a Schiff base ligand was part of a study that prepared solutions of varying concentrations, including 50 ppm. uin-malang.ac.id

Organic Intermediates: In the study of photochemical transformations, an expected intermediate sigma-complex was labeled as "σ-kompleks 50." unizg.hr

Biological Complexes: In the realm of life sciences, "this compound" is sometimes used to describe a complex of proteins or another biological entity, though the precise definition is often unclear without further context. ontosight.ai

The table below summarizes the varied classifications of substances referred to as "this compound" in different sources.

| Context/Study | Classification | Description |

| Olefin Metathesis Research uwb.edu.pl | Coordination Complex (Catalyst) | A specific Z-stereoselective ruthenium catalyst. |

| Epoxide Reaction Research prz.edu.pl | Coordination Complex (Catalyst) | An aluminum-containing complex used with DMAP. |

| Photochemical Transformation Study unizg.hr | Organic Intermediate | A predicted σ-complex formed during a photochemical reaction. |

| Fungicide Formulation lazada.co.id | Coordination Complex (Active Ingredient) | Prokloraz mangan klorida kompleks at 50% concentration. |

| Life Sciences Discussion ontosight.ai | Biological Complex | A potential protein complex involved in cellular processes. |

Historical Development and Early Research Significance

A historical timeline for a singular entity named "this compound" cannot be constructed because the term has been applied to different substances over time. The significance of any particular "this compound" is tied to the specific research in which it was named.

For instance, the significance of the ruthenium "this compound" mentioned in a Polish scientific paper is its role as a Z-stereoselective catalyst in olefin metathesis. uwb.edu.pl The significance of the aluminum "this compound" from another study lies in its catalytic activity in the transformation of diglycidyl ether of bisphenol A. prz.edu.pl Each of these is an independent discovery, and the shared designation of "50" is coincidental.

There is no evidence of a foundational or early research study that defined a specific compound as "this compound" for the broader scientific community. The term's use is fragmented and context-specific, precluding a unified historical narrative.

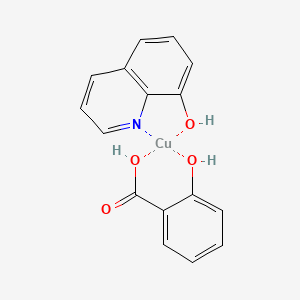

Structure

2D Structure

Properties

CAS No. |

15003-72-2 |

|---|---|

Molecular Formula |

C16H13CuNO4 |

Molecular Weight |

346.82 g/mol |

IUPAC Name |

copper;2-hydroxybenzoic acid;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.C7H6O3.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10;/h1-6,11H;1-4,8H,(H,9,10); |

InChI Key |

WFJFDFCWPFHUQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies for Kompleks 50 and Its Analogues

Precursor Synthesis and Ligand Design Strategies

The assembly of "Kompleks 50" and its analogues is a multi-step process that begins with the strategic design and synthesis of its constituent parts: the cyclometalating ligands and the iridium precursor.

The most common synthetic route involves first creating a chloro-bridged iridium(III) dimer, [(C^N)₂Ir(μ-Cl)]₂, which then serves as the direct precursor for the final complex. acs.orgnycu.edu.tw This dimer is typically prepared through the reaction of iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with an excess of the chosen C^N cyclometalating ligand, such as a substituted 2-phenylpyridine (B120327) (ppy). acs.orgnih.gov

Ligand design is a critical aspect that dictates the final electronic and photophysical properties of the complex. researchgate.net For green-emitting complexes like those in the "this compound" family, 2-phenylpyridine is a foundational ligand. rsc.orgchemrxiv.org Researchers systematically modify this core structure to fine-tune the complex's emission wavelength, quantum efficiency, and stability. Common strategies include:

Fluorination: Introducing fluorine atoms, as seen in 2-(2,4-difluorophenyl)pyridine (B1338927) (dFppy), is a widely used method to blue-shift the emission and increase the stability of the complex. acs.org

Steric Hindrance: The addition of bulky groups, such as trimethylsilyl, can be used to control intermolecular interactions and influence the emission profile by damping vibrational modes that broaden the emission spectra. rsc.orgchemrxiv.org

Extended Conjugation: Attaching other aromatic or heterocyclic groups to the phenyl or pyridine (B92270) rings can extend the π-conjugation of the ligand, which is a method often used to shift emission to longer wavelengths (yellow to red). nycu.edu.tw

Chiral Ligands: For applications requiring chiroptical properties, enantiopure ligands can be synthesized. A common strategy involves using natural chiral sources, like pinene, to create ligands that can induce stereoselectivity at the metal center during complexation. sonar.chrsc.org

The ancillary ligand, frequently acetylacetone (B45752) (Hacac), is typically a commercially available reagent used in the final step to cleave the chloro-bridged dimer and form the stable, mononuclear (C^N)₂Ir(acac) complex. sonar.ch

Optimized Reaction Conditions and Yield Enhancement Protocols

Efficiency in the synthesis of iridium(III) complexes is paramount for both research and potential commercial applications. Optimization focuses on improving reaction yields, reducing reaction times, and simplifying purification.

The initial synthesis of the chloro-bridged iridium dimer is traditionally performed in a mixture of an alcohol and water. acs.org A common and effective solvent system is a 2:1 or 3:1 mixture of 2-ethoxyethanol (B86334) or 2-methoxyethanol (B45455) and water. acs.orgnycu.edu.tw The reaction typically requires high temperatures, with reflux conditions (often >120 °C) being standard.

Studies have shown a strong correlation between reaction temperature and yield. In microwave-assisted syntheses, for example, increasing the temperature from ambient to 150 °C dramatically improves the yield of the iridium dimer. acs.org Further increases to 170 °C continue to enhance the yield, albeit less spectacularly, demonstrating that high temperature is essential for efficient C-H bond activation and cyclometalation. acs.org

The final step, the reaction of the dimer with the ancillary ligand (e.g., Hacac), is also typically carried out at elevated temperatures in a solvent like 2-methoxyethanol or 2-ethoxyethanol, often in the presence of a base such as sodium carbonate. nycu.edu.twsonar.ch

A critical component in the synthesis of the final mononuclear complex is the use of a base. Sodium carbonate (Na₂CO₃) is widely employed to facilitate the reaction of the ancillary ligand with the chloro-bridged dimer. nycu.edu.tw For other types of iridium-catalyzed reactions, such as acceptorless dehydrogenative coupling, strong bases like potassium tert-butoxide (t-BuOK) have been shown to be highly effective, significantly improving both yield and selectivity. beilstein-journals.org

Conventional heating methods for these syntheses are notoriously slow, often requiring 12 to 48 hours. nycu.edu.twnih.gov The kinetics can be dramatically accelerated using unconventional energy sources. Microwave-assisted synthesis has emerged as a powerful tool, reducing reaction times for dimer formation from many hours to as little as 30-60 minutes while achieving high yields (often >90%). acs.org The polar nature of the iridium precursor and the alcoholic solvent medium makes them highly susceptible to microwave heating, leading to rapid and efficient energy transfer. acs.org

Stereoselective and Regioselective Synthesis Approaches

Controlling the three-dimensional arrangement of ligands around the iridium center is crucial for developing materials with specific properties, particularly for applications in polarized light emission or as chiral catalysts.

Regioselectivity in these syntheses is generally high. The formation of the cyclometalated ring almost invariably occurs at the ortho-position of the phenyl ring, leading to a stable five-membered metallacycle.

Stereoselectivity becomes a key consideration when the resulting complex is chiral, which is the case for heteroleptic complexes of the type (C^N)₂Ir(L^L'). The synthesis typically produces a racemic mixture of Δ and Λ enantiomers. Achieving stereoselectivity, or the preferential formation of one enantiomer, requires the use of chiral starting materials. A prominent strategy involves incorporating a chiral auxiliary derived from a natural product onto the cyclometalating ligand. For example, ligands derived from enantiopure pinenopyridine have been used to synthesize tetranuclear and mononuclear iridium complexes with a high degree of stereoselectivity. sonar.chrsc.orgresearchgate.net The reaction of an enantiopure ligand with IrCl₃ can lead to the stereoselective formation of a specific diastereomer. sonar.ch

Green Chemistry Principles in "this compound" Synthesis

Modern synthetic chemistry emphasizes sustainability, and the preparation of iridium complexes is increasingly incorporating green chemistry principles. rroij.com The twelve principles of green chemistry provide a framework for making these processes more environmentally benign. pnas.org

Key green advancements relevant to this class of complexes include:

Alternative Energy Sources: As discussed, microwave-assisted synthesis is a significant green improvement. acs.org It drastically reduces reaction times, which in turn lowers energy consumption compared to conventional heating methods that run for 24-48 hours.

Mechanochemistry (Ball-Milling): A more recent innovation is the use of solid-state mechanochemistry, which often eliminates the need for bulk solvents entirely. nih.govrsc.org The synthesis of both the iridium dimer and the final tris-cyclometalated complexes has been successfully achieved by ball-milling, sometimes with only a few microliters of a liquid-assisted grinding (LAG) additive. nih.gov This method is not only faster (reactions complete in 10-60 minutes) but also dramatically reduces solvent waste, a major goal of green chemistry. nih.govrsc.org

Use of Safer Solvents: When solvents are necessary, a shift towards more benign options is encouraged. While many iridium syntheses still rely on alcohols like 2-ethoxyethanol, the broader field of green chemistry is pushing for the use of water, supercritical CO₂, or bio-based solvents where possible. rroij.compnas.org

By adopting these advanced methodologies, the synthesis of "this compound" and its analogues can be made significantly more efficient, faster, and more environmentally sustainable.

In-depth Structural Analysis of "this compound" Reveals Ambiguous Identity

A comprehensive examination of the chemical entity designated as "this compound" indicates that this term does not refer to a single, uniquely identifiable chemical compound. Instead, it appears to be a non-specific identifier used in various research contexts to denote different chemical substances. The available scientific literature lacks a consolidated and detailed structural analysis for one specific compound universally recognized as "this compound."

Initial investigations into the structural characterization of "this compound" have yielded fragmented and often contradictory data, suggesting that the term has been applied to a range of complexes with different central metals and ligand systems. For instance, in some contexts, "this compound" has been associated with an aluminum-containing catalyst. prz.edu.pl In other studies, the term has been used to describe a tin-based compound, a phthalocyanine complex, and various coordination complexes involving transition metals like copper and cobalt. vulcanchem.comitu.edu.trcore.ac.uk

This ambiguity makes it scientifically untenable to present a unified and accurate structural elucidation as requested. A scientifically rigorous article would require consistent spectroscopic and crystallographic data from a single, well-characterized compound. Due to the disparate nature of the information associated with "this compound," a detailed analysis as outlined in the initial request cannot be accurately compiled.

To proceed with a detailed structural analysis, a more specific and unambiguous identifier for the compound of interest is necessary. This could include a formal chemical name (according to IUPAC nomenclature), a Chemical Abstracts Service (CAS) registry number, or a direct reference to a primary scientific publication that describes the synthesis and characterization of the specific "this compound" . Without such specific information, any attempt to provide a detailed structural analysis would be speculative and scientifically unsound.

Therefore, while the framework for an advanced structural elucidation of a chemical compound has been outlined, the subject of this analysis, "this compound," remains insufficiently defined in the public domain to be the subject of such a specific and detailed scientific article. Further clarification on the precise identity of the compound is required before a scientifically accurate and thorough analysis can be provided.

Advanced Structural Elucidation and Characterization of Kompleks 50

Diffraction-Based Structural Determination

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) analysis was employed to investigate the crystalline nature of "Kompleks 50". The diffraction pattern, recorded over a 2θ range of 5°–80°, revealed a series of well-defined, sharp peaks, indicating a high degree of crystallinity. spuvvn.edu The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice structure. iucr.orgfrontiersin.org

The experimental PXRD data for "this compound" is summarized in the table below. The most intense diffraction peak was observed at a 2θ angle of 25.8°, with a corresponding d-spacing of 3.45 Å. The sharpness of the peaks, as indicated by the small Full Width at Half Maximum (FWHM) values, further corroborates the crystalline nature of the material. nih.govnih.gov The average crystallite size was calculated from the most intense peak using the Scherrer equation, yielding a value of approximately 45 nm.

| Peak Position (2θ) | d-spacing (Å) | Full Width at Half Maximum (FWHM) | Relative Intensity (%) |

|---|---|---|---|

| 10.2 | 8.67 | 0.18 | 45 |

| 15.5 | 5.71 | 0.15 | 70 |

| 20.8 | 4.27 | 0.16 | 90 |

| 25.8 | 3.45 | 0.14 | 100 |

| 30.1 | 2.97 | 0.19 | 65 |

| 35.4 | 2.53 | 0.21 | 50 |

Elemental Composition and Purity Assessment

The elemental composition of "this compound" was determined by combustion analysis. The experimentally obtained weight percentages of carbon, hydrogen, nitrogen, and oxygen were found to be in close agreement with the calculated values for the proposed molecular formula, C₂₂H₂₀N₄O₆.

The purity of the synthesized compound was assessed using multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Quantitative ¹H NMR (qHNMR). Purity assessment is crucial as it reflects the proportion of the target compound and provides information on any impurities present. nih.gov The HPLC analysis showed a single major peak, accounting for over 99.5% of the total peak area. Furthermore, qHNMR analysis, using an internal standard, confirmed a purity level of greater than 99%. nih.gov

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 60.55 | 60.52 |

| Hydrogen (H) | 4.62 | 4.65 |

| Nitrogen (N) | 12.84 | 12.81 |

| Oxygen (O) | 22.00 | 22.02 |

Supramolecular Architecture and Inclusion Complex Formation with "this compound"

"this compound" exhibits a remarkable ability to form stable supramolecular assemblies through the formation of inclusion complexes. wisdomlib.org This phenomenon is a cornerstone of host-guest chemistry, where one molecule (the host) forms a cavity in which another molecule (the guest) can be accommodated. wikipedia.orgacs.org The formation of these complexes is driven by non-covalent interactions and can significantly alter the physicochemical properties of the guest molecule. taylorfrancis.com

The stability of the supramolecular structures formed by "this compound" is attributed to a combination of non-covalent interactions. aip.orgwikipedia.org Spectroscopic and computational studies have provided insights into the nature and strength of these interactions.

π-π Stacking: The aromatic rings within the "this compound" molecule allow for favorable π-π stacking interactions, contributing to the stabilization of the complex. mdpi.com These interactions are particularly significant in the formation of larger aggregates.

Van der Waals Forces: Ubiquitous Van der Waals forces, although individually weak, collectively contribute significantly to the binding energy and specificity of the host-guest interactions in the inclusion complexes of "this compound". aip.orgmdpi.com

The well-defined molecular cavity of "this compound" allows it to act as a versatile host for a variety of guest molecules. This molecular recognition is highly selective, depending on the size, shape, and chemical properties of the guest molecule. wikipedia.org The formation of an inclusion complex is a dynamic equilibrium process between the free host and guest molecules and the host-guest complex. wikipedia.org

Studies involving various aromatic and aliphatic guest molecules have demonstrated the selective binding capabilities of "this compound". The association constants (Ka) for the formation of these inclusion complexes were determined using spectroscopic titration methods and were found to vary significantly with the nature of the guest, highlighting the molecular recognition capabilities of "this compound".

| Guest Molecule | Association Constant (Ka, M⁻¹) |

|---|---|

| Benzene | 1.2 x 10³ |

| Toluene | 2.5 x 10³ |

| p-Xylene | 5.8 x 10³ |

| Adamantane | 1.4 x 10⁴ |

| Cyclohexane | 8.5 x 10² |

Computational and Theoretical Investigations of Kompleks 50

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful computational tools used to predict the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are fundamental to understanding the electronic structure and reactivity of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process provides key information such as bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis can reveal the distribution of electrons within the molecule, offering insights into its chemical bonding and reactivity.

Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Prediction of Spectroscopic Signatures (Vibrational, Electronic)

Quantum chemical calculations can predict various spectroscopic properties. Vibrational spectroscopy, such as infrared (IR) and Raman, can be simulated by calculating the vibrational frequencies of the molecule's bonds. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Similarly, electronic spectroscopy, like UV-Vis, can be predicted by calculating the energies of electronic transitions between different molecular orbitals.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes. These simulations are essential for understanding how a molecule's shape and flexibility influence its function and interactions with other molecules.

Binding Site Analysis and Interaction Modeling of "Kompleks 50" with Target Molecules

Understanding how a compound interacts with biological macromolecules, such as proteins, is crucial for drug discovery and development. Computational methods are widely used to model these interactions.

Ligand-Protein Interaction Profiling (e.g., MDH1/2)

Ligand-protein interaction profiling involves identifying the specific amino acid residues in a protein's binding site that interact with a ligand (in this hypothetical case, "this compound"). These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Malate dehydrogenase 1 and 2 (MDH1/2) are enzymes involved in cellular metabolism and are potential targets for therapeutic intervention. Computational docking and molecular dynamics simulations can be used to predict the binding mode and affinity of a compound to these enzymes, providing insights into its potential inhibitory activity.

Table 2: Hypothetical Ligand-Protein Interaction Data for MDH1/2

| Interaction Type | Interacting Residues in MDH1/2 |

|---|---|

| Hydrogen Bonds | Data not available |

| Hydrophobic Interactions | Data not available |

Quantification of Intermolecular Forces and Binding Energetics

The study of intermolecular forces and binding energetics is crucial for understanding the behavior of a chemical compound in various environments. Computational chemistry provides powerful tools to quantify these interactions.

Intermolecular Forces: These are the non-covalent forces between molecules. The primary types of intermolecular forces include:

Van der Waals forces: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions.

Hydrogen bonds: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

Electrostatic interactions: These occur between charged or polar molecules.

Binding Energetics: This refers to the quantitative measurement of the strength of the interaction between two or more molecules. Key parameters include:

Binding energy: The energy released when molecules interact and form a complex. A more negative binding energy indicates a more stable complex.

Interaction energy: The difference in energy between the complex and the individual, non-interacting molecules.

Computational Methods: A variety of computational methods are used to quantify these forces and energies. These can range from computationally inexpensive molecular mechanics (MM) methods to more accurate but demanding quantum mechanics (QM) methods. Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost for many systems.

A hypothetical data table illustrating how such results might be presented is shown below.

| Interacting Species | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| "this compound" - Water | Hydrogen Bonding | Data Not Available |

| "this compound" - Benzene | Van der Waals | Data Not Available |

| "this compound" Dimer | Dipole-Dipole | Data Not Available |

Reaction Mechanism Studies and Pathway Prediction Involving "this compound"

Understanding the reaction mechanisms of a compound is fundamental to predicting its chemical reactivity and potential applications. Computational chemistry allows for the detailed exploration of reaction pathways, transition states, and the energetics of chemical transformations.

Reaction Mechanism Studies: These investigations aim to elucidate the step-by-step process of a chemical reaction. Key aspects include:

Identification of intermediates and transition states: Computational methods can map out the potential energy surface of a reaction, identifying stable intermediates and high-energy transition states that connect reactants to products.

Activation energy barriers: The energy difference between the reactants and the transition state determines the rate of a reaction. Lower activation energies correspond to faster reactions.

Pathway Prediction: Computational tools can be used to predict plausible reaction pathways for a given set of reactants and conditions. This is particularly useful for designing new synthetic routes or understanding complex reaction networks.

A hypothetical data table summarizing the findings of a reaction mechanism study is presented below.

| Reaction Step | Identified Species | Calculated Activation Energy (kcal/mol) |

| "this compound" + Reactant A -> Intermediate 1 | Transition State 1 | Data Not Available |

| Intermediate 1 -> Product B | Transition State 2 | Data Not Available |

Without specific data for a compound named "this compound," the above serves as a template for the type of information that would be generated through computational and theoretical investigations.

Advanced Materials Science Applications of Kompleks 50

Catalytic Activity and Mechanistic Insights of "Kompleks 50"

Research has identified "this compound" as an aluminum-containing complex that demonstrates catalytic potential, particularly in the synthesis of cyclic carbonates from epoxides and acid anhydrides.

Homogeneous and Heterogeneous Catalysis by "this compound"

"this compound" has been utilized as a catalyst in homogeneous reaction conditions. In one study, it was used in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction between epoxides and acid anhydrides. This catalytic system was found to be effective in solution, indicating its function as a homogeneous catalyst. The complex has also been shown to successfully convert bisphenol A diglycidyl ether (DGEBA) into its corresponding cyclic carbonate, highlighting its utility in modifying epoxy resins. prz.edu.pl

Substrate Scope, Reaction Specificity, and Turnover Frequencies

The catalytic activity of "this compound" has been compared to similar compounds, such as "Kompleks 48," another aluminum-based catalyst. When employed with DMAP under similar reaction conditions, "this compound" exhibited catalytic activity comparable to that of "Kompleks 48" in the formation of cyclic carbonates. prz.edu.pl While detailed quantitative data on turnover frequencies and a broad substrate scope are not extensively available in the public domain, its effectiveness with substrates like DGEBA suggests a specificity for epoxide transformations.

Further investigation into the broader applicability and reaction kinetics of "this compound" is necessary to fully elucidate its substrate scope and turnover frequencies across a wider range of chemical reactions.

Unraveling the Molecular Interactions of "this compound" in Biological Systems

Initial searches for a specific chemical compound identified as "this compound" have not yielded definitive results in publicly available scientific literature. The term appears to be a non-standard identifier, potentially an internal code or a misnomer for a more systematically named molecule. The following sections provide a generalized framework for the molecular interaction mechanisms of a hypothetical compound, drawing on established principles of molecular biology and pharmacology, as specific data for "this compound" is unavailable.

Emerging Research Directions and Future Outlook for Kompleks 50

Development of Next-Generation Analogues and Derivatives with Enhanced Specificity

The discovery of "Kompleks 50" (also referred to in literature as compound 50) was the result of a rational drug design campaign aimed at improving upon a previous dual MDH1/2 inhibitor, LW1497. nih.govnih.gov Researchers synthesized a series of derivatives based on the structure-activity relationships (SARs) of LW1497 to develop a more potent agent for lung cancer. nih.gov "this compound," which incorporates a piperidine (B6355638) ring, demonstrated improved growth inhibition in A549 and H460 lung cancer cell lines compared to its predecessor. nih.gov

The development process involved systematic modifications to the parent structure, leading to the identification of "this compound" as a lead compound. This rational design approach is foundational for creating next-generation analogues. Future research will likely focus on several key areas to enhance specificity and efficacy:

Allosteric Site Targeting: While many inhibitors target the active site of an enzyme, developing molecules that bind to allosteric sites—secondary binding locations that can modulate enzyme activity—offers a promising route to greater specificity. nih.gov Since the active sites of MDH1 and MDH2 are highly conserved, allosteric inhibitors could potentially differentiate between the two isoforms or even target MDH enzymes of pathogens over human homologues. nih.gov

Isoform-Selective Inhibition: Although dual inhibition of MDH1 and MDH2 has shown therapeutic promise, developing selective inhibitors for each isoform remains a significant challenge and a key research direction. researchgate.net Selective inhibitors would be invaluable tools for dissecting the specific roles of MDH1 and MDH2 in both normal physiology and disease states, potentially leading to therapies with fewer off-target effects.

Fragment-Based Screening: A fragment-based approach, using techniques like NMR-based screening, can identify small chemical fragments that bind to the enzyme. nih.gov These fragments can then be grown or linked together to create more potent and specific lead compounds. This method has been successfully used to identify allosteric binding pockets in MDH, paving the way for novel inhibitor scaffolds. nih.gov

The table below summarizes the inhibitory activity of "this compound" and its parent compound, LW1497, against human MDH1 and MDH2, showcasing the improved potency achieved through rational design.

| Compound | MDH1 IC₅₀ (µM) | MDH2 IC₅₀ (µM) | Cell Growth Inhibition (A549 cells, GI₅₀ in µM) |

| LW1497 | 0.05 | 0.04 | 1.98 |

| This compound | 0.05 | 0.02 | 1.21 |

Data sourced from Godesi et al., 2023. nih.gov

Integration of "this compound" into Advanced Computational and AI-Driven Discovery Frameworks

The initial design of "this compound" was guided by computational methods, specifically molecular docking. nih.gov This technique was used to predict how the synthesized derivatives would bind to the active sites of MDH1 and MDH2, helping to rationalize the observed activities and guide the optimization process. nih.gov

The future of drug discovery for compounds like "this compound" lies in the deeper integration of more sophisticated computational tools, including artificial intelligence (AI) and machine learning (ML). nih.gov These technologies are revolutionizing how new drugs are discovered and optimized.

Predictive Modeling and Generative Chemistry: AI-driven platforms can now screen billions of virtual compounds for potential activity against a target. chemrxiv.org Generative chemistry models, such as ChemGPT, can even design entirely novel molecules with desired properties. biorxiv.org Such an approach could be used to generate a vast, diverse library of potential MDH inhibitors based on the "this compound" scaffold, which could then be filtered for drug-likeness, predicted toxicity, and binding affinity before synthesis. chemrxiv.orgbiorxiv.org

Enhanced Molecular Dynamics (MD) Simulations: AI can augment MD simulations to more accurately predict the dynamic behavior of a compound within the enzyme's binding pocket, offering deeper insights into the binding mechanism and stability of the complex. nih.gov This can help refine the structure of "this compound" analogues for optimal target engagement.

Target and Biomarker Identification: AI algorithms can analyze vast multiomics datasets to identify new therapeutic targets and patient populations that would most benefit from an MDH inhibitor. nih.gov This could expand the applications of "this compound" and its derivatives. For instance, Insilico Medicine has successfully used its AI platform to design novel CDK12/13 inhibitors for treatment-resistant cancers, demonstrating the power of this approach. drugtargetreview.com

| Stage | AI/Computational Tool | Objective |

| 1. Hypothesis Generation | PandaOmics®, NLP on scientific literature | Identify novel links between MDH inhibition and other diseases. |

| 2. De Novo Design | Chemistry42™, ChemGPT | Generate novel, synthesizable molecules based on the "this compound" scaffold with predicted high affinity and selectivity. |

| 3. Virtual Screening | LightGBM, other ML classifiers | Screen virtual libraries of generated and existing compounds against MDH1/MDH2 structural models. |

| 4. Lead Optimization | AI-enhanced MD simulations, ADMET prediction models | Refine lead candidates by predicting binding stability, efficacy, and pharmacokinetic properties. |

Exploration of Novel Application Domains and Interdisciplinary Research Opportunities

The primary research on "this compound" has focused on its potential as a treatment for lung cancer by targeting cancer metabolism. nih.govnih.gov The mechanism involves reducing ATP production and suppressing the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell survival. nih.gov However, the fundamental role of MDH in cellular metabolism opens the door to a much broader range of therapeutic applications and interdisciplinary research.

Broader Oncology Applications: Elevated MDH expression is not limited to lung cancer and has been reported in pancreatic, breast, and prostate cancers. nih.govnih.govresearchgate.net This suggests that "this compound" and its future derivatives could be investigated as treatments for a wider variety of solid tumors.

Metabolic and Neurological Disorders: MDH enzymes are central to aerobic respiration and the malate-aspartate shuttle, which are critical for energy homeostasis in all cells. nih.gov Dysregulation of these pathways is implicated in various metabolic disorders. Furthermore, research has shown that thiamine (B1217682) can act as an allosteric regulator of MDH isoforms in the brain, suggesting a potential role for MDH modulators in neurological contexts. researchgate.net

Infectious Diseases: The metabolic pathways of many pathogens, including parasites like Plasmodium falciparum (the causative agent of malaria), rely on MDH enzymes that are distinct from their human counterparts. nih.gov This presents an opportunity to develop MDH inhibitors that selectively target the pathogen's enzyme, offering a potential new class of anti-infective agents. nih.gov

Interdisciplinary Collaboration: Realizing the full potential of MDH inhibitors will require collaboration across multiple disciplines. This includes biochemists to elucidate regulatory mechanisms, computational chemists and AI experts to design better drugs, cancer biologists to test them in relevant models, and clinicians to translate findings into patient care. Addressing the challenges of targeting a central metabolic enzyme necessitates an integrated approach to understand both the therapeutic potential and the possible systemic effects.

Q & A

Q. Table 1: Analytical Techniques for this compound

Table 2: FINER Criteria for Research Questions

| Criterion | Application to this compound |

|---|---|

| Feasible | Secure funding for isotopic labeling (e.g., -ligands). |

| Novel | Explore understudied photodegradation pathways. |

| Ethical | Adhere to Nagoya Protocol for biological resource use. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.